Ethyl Indolizine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGFXKIAMPUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl Indolizine 1 Carboxylate and Derivatives
Cycloaddition Reactions for Indolizine-1-carboxylate Framework Construction
The most prevalent and versatile method for constructing the indolizine (B1195054) core is through cycloaddition reactions. researchgate.netijettjournal.org These reactions, particularly 1,3-dipolar cycloadditions, provide an efficient pathway to the five-membered pyrrole (B145914) ring fused to the pyridine (B92270) core. researchgate.netijettjournal.org
1,3-Dipolar Cycloaddition of Pyridinium (B92312) Ylides with Electron-Deficient Alkynes and Alkenes
The cornerstone of indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. researchgate.netijettjournal.org Pyridinium ylides, which are 1,3-dipoles, are typically generated in situ from the corresponding pyridinium salts by treatment with a base. lew.ro These ylides then react with dipolarophiles, such as ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form the indolizine ring system. researchgate.netijettjournal.orglew.ro
The reaction's success and yield are often influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. Electron-withdrawing groups on the alkyne or alkene partner enhance its reactivity towards the pyridinium ylide. researchgate.net Similarly, the presence of electron-withdrawing groups on the pyridinium ylide can stabilize the ylide and facilitate the reaction. semanticscholar.org For instance, the reaction of 4-acetyl-1-[2-(4-substituted phenyl)-2-oxoethyl]pyridinium bromide with substituted ethyl propiolate in dry dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) at room temperature is a common protocol.
A variety of alkynes and alkenes can be employed, extending the scope beyond simple acetylenic esters. researchgate.net For example, nitroolefins have been used as dipolarophiles to synthesize polysubstituted indolizines. researchgate.net The choice of solvent can also play a critical role, with aprotic solvents generally favoring the desired cycloaddition pathway. scispace.com
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Indolizine Synthesis
| Pyridinium Salt Precursor | Dipolarophile | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Acetyl-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide | Ethyl propiolate | K₂CO₃ / DMF | Ethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate | - | researchgate.net |
| 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium bromide | Ethyl propiolate | K₂CO₃ / DMF | Ethyl 3-(4-nitrobenzoyl)indolizine-1-carboxylate | 83 | conicet.gov.ar |
| 4-(Piperidin-1-yl)pyridinium phenacyl bromide | Ethyl propiolate | K₂CO₃ / DMF | Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate | 58 | tandfonline.com |
| 4-Cyano-1-phenacylpyridinium bromide | Ethyl propiolate | 1,2-Epoxypropane | Ethyl 7-cyano-3-benzoylindolizine-1-carboxylate | - | lew.ro |
Mechanistic Pathways of Cycloaddition in Ethyl Indolizine-1-carboxylate Synthesis
The generally accepted mechanism for the 1,3-dipolar cycloaddition begins with the deprotonation of the pyridinium salt by a base to form a pyridinium ylide. This ylide, a reactive 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient alkyne. This cycloaddition forms a dihydroindolizine intermediate which subsequently aromatizes, often through oxidation by air, to yield the stable indolizine product. researchgate.net
The regioselectivity of the cycloaddition is a key aspect. In the reaction of non-symmetrical pyridinium ylides with non-symmetrical alkynes, the formation of a specific regioisomer is often observed. This selectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Theoretical studies, such as those using Frontier Molecular Orbital (FMO) theory, have been employed to rationalize and predict the observed regioselectivity. scispace.com
In some cases, the reaction mechanism can be influenced by the reaction conditions. For example, the choice of solvent can alter the reaction pathway. In aprotic solvents, the 1,3-dipolar cycloaddition is the dominant pathway, while in protic solvents, an addition-elimination reaction can compete, leading to the formation of other products. scispace.com
One-Pot and Tandem Reaction Sequences for Enhanced Synthetic Efficiency
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and tandem reaction sequences have been developed for the synthesis of this compound and its derivatives. conicet.gov.arbohrium.comiau.ir These strategies involve the sequential formation of multiple bonds in a single reaction vessel without the isolation of intermediates.
One common one-pot approach involves the reaction of a pyridine derivative, an α-haloketone (like phenacyl bromide), and an electron-deficient alkyne in the presence of a base. tandfonline.comnih.gov For instance, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized in a one-pot reaction of 4-(piperidin-1-yl)pyridine, substituted phenacyl bromides, and ethyl propiolate. tandfonline.com Microwave-assisted one-pot synthesis has also been employed to accelerate the reaction and improve yields. conicet.gov.ar
Tandem reactions, where a sequence of reactions occurs in a cascade, have also been utilized. For example, a tandem reaction involving an intermolecular SN2 reaction between pyrrole-2-carboxaldehydes and ethyl γ-bromo-crotonates, followed by an intramolecular cyclization, has been reported for the synthesis of indolizine-7-carboxylates. clockss.org Another example is a palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes, which proceeds through the formation of a mesoionic pyridine-based 1,3-dipole that undergoes spontaneous cycloaddition. nih.gov
Transition Metal-Catalyzed Approaches
While cycloaddition reactions are the workhorse for indolizine synthesis, transition metal-catalyzed methods have emerged as powerful tools for both the construction of the indolizine core and the subsequent functionalization of pre-formed indolizine-1-carboxylates. researchgate.netrsc.orgosi.lv
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Strategies
Palladium catalysis has been instrumental in the direct functionalization of C-H bonds, offering an atom-economical approach to modify the indolizine scaffold. tandfonline.comnih.govsnnu.edu.cn Direct C-H arylation, alkenylation, and acyloxylation of indolizines have been achieved using palladium catalysts. nih.govresearchgate.netbeilstein-journals.org
For instance, a direct and regioselective C1-acyloxylation of indolizines has been developed via palladium-catalyzed C-H functionalization, providing a novel route to introduce an acyloxy group at the 1-position. nih.gov Palladium-catalyzed direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes has also been reported. tandfonline.com These methods often exhibit high regioselectivity without the need for a directing group. nih.gov
Palladium-catalyzed cross-coupling reactions are also valuable for synthesizing substituted indolizines. A one-pot tandem Pd-catalyzed cross-coupling reaction followed by cycloisomerization of an allenylpyridine intermediate has been used to form indolizines. rsc.org
Copper-Catalyzed Reactions for Indolizine-1-carboxylate Scaffold Diversification
Copper catalysis has proven to be effective for various transformations in indolizine synthesis, including cyclization and diversification reactions. rsc.orgresearchgate.netacs.org Copper(I) iodide has been shown to catalyze the cyclization of 2-(2-enynyl)pyridines in the presence of nucleophiles to produce a variety of indolizine derivatives. rsc.org
Copper-catalyzed asymmetric propargylation of indolizines has been developed to introduce a terminal alkyne group at either the C1 or C3 position, providing a handle for further synthetic modifications. acs.org Furthermore, copper-catalyzed oxidative [3+2] cycloaddition of enamines and pyridotriazoles offers another route to indolizine derivatives. researchgate.net Copper-catalyzed reactions often proceed under mild conditions and tolerate a range of functional groups, making them a valuable tool for diversifying the indolizine-1-carboxylate scaffold. rsc.orgresearchgate.net
Gold-Catalyzed Methodologies in Indolizine Skeleton Assembly
Gold catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems due to the unique ability of gold catalysts to act as soft, carbophilic π-acids. bohrium.com Several gold-catalyzed strategies have been developed for the assembly of the indolizine skeleton, offering mild reaction conditions and high efficiency.
One prominent approach involves a gold-catalyzed tandem C(sp³)–H alkynylation/aminoalkynylation of 2-(pyridin-2-yl)acetate derivatives. uni-heidelberg.de This method provides an efficient route to tetra-substituted indolizines. For instance, the reaction of an ethyl 2-(pyridin-2-yl)acetate derivative with a hypervalent iodine reagent in the presence of a gold catalyst leads to the formation of products like ethyl 6-methyl-3-phenyl-2-(phenylethynyl)indolizine-1-carboxylate. uni-heidelberg.de
Another effective strategy utilizes the gold(I)-catalyzed reaction of easily accessible 2-propargyloxypyridines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate. nsf.gov This methodology allows for diversification at three distinct positions of the indolizine product. The reaction is believed to proceed through the formation of an allene (B1206475) intermediate via gold catalysis, followed by enolate addition, cyclization, and a retro-Claisen type reaction to yield the final ester-substituted indolizine. nsf.gov This method has been successfully applied to synthesize a range of derivatives, including ethyl 2-methyl-3-alkyl-indolizine-1-carboxylates, in good to excellent yields. nsf.gov
Furthermore, gold(III) catalysts have been employed in multicomponent reactions to construct the indolizine core. organic-chemistry.orgresearchgate.net A reaction involving heteroaryl aldehydes, amines, and alkynes can rapidly produce substituted aminoindolizines with high atom economy. organic-chemistry.orgresearchgate.net While not directly yielding this compound, this demonstrates the utility of gold catalysis in assembling the fundamental indolizine framework, which can be further functionalized. Similarly, a gold-catalyzed intermolecular hydroarylation–cycloaromatization cascade of α-(N-pyrrolyl)ketones with alkynes provides another route to the indolizine skeleton. rsc.org
| Method | Starting Materials | Catalyst System | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Tandem C(sp³)–H Alkynylation/Aminoalkynylation | 2-(Pyridin-2-yl)acetate derivatives, Hypervalent iodine reagents | Ph₃PAuNTf₂/AgNTf₂ | Direct C-H functionalization; forms tetra-substituted indolizines. | Up to 82% | uni-heidelberg.de |
| Reaction of 2-Propargyloxypyridines | 2-Propargyloxypyridines, Ethyl acetoacetate | Au(I) complex | Tolerates wide functional group range; diversifiable at three positions. | 73-90% | nsf.gov |
| Multicomponent Coupling/Cycloisomerization | Heteroaryl aldehydes, Amines, Alkynes | Au(III) | High atom economy; rapid access to aminoindolizines. | Not specified | organic-chemistry.orgresearchgate.net |
Radical-Induced Synthetic Pathways
Radical chemistry offers unique pathways for the synthesis of indolizines, characterized by high efficiency in bond formation and excellent functional group tolerance. researchgate.netrsc.org These methods often proceed under mild conditions and provide access to derivatives that are challenging to obtain through traditional ionic pathways.
Radical cascade reactions are a powerful tool for building the indolizine core. A notable example involves a B₂pin₂-mediated radical cascade cyclization/aromatization of an enaminone with pyridine. researchgate.net This metal- and oxidant-free method is triggered by a pyridine-boryl radical, which initiates a sequence of cyclization and aromatization steps to furnish functionalized indolizines. researchgate.netrsc.org
Another innovative protocol describes the synthesis of methylthio-substituted indolizines through a radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org In this reaction, a radical process initiates the coupling of the two starting materials, followed by an intramolecular cyclization to construct the bicyclic indolizine ring. This method has been used to prepare ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate in moderate yields. rsc.org
Radical-radical cross-coupling reactions provide a direct and efficient means to introduce substituents onto the indolizine scaffold. An electrochemical approach has been developed for the synthesis of 3-sulfonylated indolizines. acs.org This metal- and oxidant-free method involves the electrochemically induced radical-radical cross-coupling between indolizines and sodium sulfinates. The success of the coupling can be predicted by simple cyclic voltammetry measurements of the substrates, highlighting the green and predictable nature of this synthetic strategy. acs.org
The previously mentioned synthesis of methylthio-substituted indolizines also falls under this category, as it initiates with a radical cross-coupling event before the subsequent cyclization. researchgate.netrsc.org The reaction between ethyl pyridin-2-ylacetates and sulfoxonium ylides, promoted by N-iodosuccinimide (NIS), proceeds at 60 °C to afford the desired 1,2,3-trisubstituted indolizines. rsc.org
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Radical Cascade Cyclization/Aromatization | Enaminone, Pyridine | B₂pin₂ (mediator), Metal/oxidant-free | Functionalized Indolizines | Not specified | researchgate.netrsc.org |
| Radical Cross-Coupling/Cyclization | Ethyl pyridin-2-ylacetate, Sulfoxonium ylide | NIS, 60 °C | Ethyl 3-(methylthio)indolizine-1-carboxylates | 62% | rsc.org |
| Electrochemical Radical-Radical Cross-Coupling | Indolizines, Sodium sulfinates | Electrochemical cell, Metal/oxidant-free | 3-Sulfonylated Indolizines | Not specified | acs.org |
Sustainable and Green Chemistry Methodologies in Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes to indolizines. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use. A copper-catalyzed three-component reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions efficiently produces indolizine derivatives. bohrium.commdpi.com Similarly, a CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids proceeds under solvent-free conditions to give diverse indolizines in high yields. organic-chemistry.org Metal-free approaches have also been developed, such as a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols that occurs without any solvent or metal catalyst. acs.org
Water, as a benign and abundant solvent, is an ideal medium for green organic synthesis. An original one-pot synthesis of indolizines has been reported using lipase (B570770) enzymes from Candida antarctica (CAL A or CAL B) as biocatalysts in an aqueous buffer solution. nih.gov This chemo- and regioselective method involves the reaction of 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes, yielding pure indolizines in a short time. nih.gov Additionally, the aforementioned gold(III)-catalyzed multicomponent reaction can be performed effectively in water, providing rapid access to aminoindolizines with high catalytic efficiency. organic-chemistry.orgresearchgate.net
| Method | Key Conditions | Catalyst/Promoter | Key Advantages | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Solvent-free | CuBr / (NH₄)₂S₂O₈ | High yields, avoids organic solvents. | mdpi.com |
| Aerobic Decarboxylative Cycloaddition | Solvent-free, O₂ atmosphere | CuBr | Atom-economical, uses simple substrates. | organic-chemistry.org |
| Three-Component Reaction | Solvent-free | None (Metal-free) | High efficiency, mild conditions, no metal waste. | acs.org |
| Biocatalytic Three-Component Reaction | Water, Ultrasound activation | Candida antarctica lipase (CAL A) | Environmentally friendly, short reaction times, high purity. | nih.gov |
| Gold-Catalyzed Multicomponent Reaction | Water or Solvent-free | Au(III) | High atom economy and catalytic efficiency. | organic-chemistry.orgresearchgate.net |
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. tandfonline.com The synthesis of this compound derivatives has particularly benefited from this technology.
A convenient and straightforward one-pot synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates is achieved via microwave irradiation. conicet.gov.arrsmraiganj.in The reaction involves a multi-component reaction of 4-methyl pyridine, a phenacyl bromide, ethyl butynoate, and triethylamine (B128534) in acetonitrile. The process is completed in just 5 minutes under a nitrogen atmosphere. conicet.gov.ar Optimization studies have shown that microwave heating is superior to conventional methods for this transformation. conicet.gov.ar Similarly, a catalyst-free microwave-assisted method has been reported for the synthesis of ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate. figshare.com The use of microwave irradiation in the synthesis of various indolizine analogues, including those derived from ethyl propiolate, has been shown to be an efficient and green alternative to traditional thermal methods. tandfonline.comijettjournal.org
| Reactants | Solvent | Time | Power/Temp | Yield | Reference |
|---|---|---|---|---|---|
| 4-methyl pyridine, 4-chlorophenacyl bromide, ethyl butynoate, triethylamine | Acetonitrile | 5 min | Not Specified | ~85% (Optimized) | conicet.gov.ar |
| Pyridine, phenacyl bromide, ethyl propiolate | Not Specified | Minutes | Not Specified | Good to Excellent | tandfonline.comijettjournal.org |
| 4,4'-bipyridine, halide derivatives, ethyl propiolate | Water | Short time | Ultrasound/Enzyme | Good | nih.gov |
Functionalization and Derivatization Strategies of this compound
The this compound scaffold serves as a versatile platform in synthetic chemistry, amenable to a wide array of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the core structure. Researchers have developed numerous methodologies to introduce diverse functional groups at specific positions of the bicyclic indolizine system, enabling the exploration of its chemical space for various applications, particularly in medicinal chemistry.
Introduction of Substituents at Specific Positions of the Indolizine Core
The reactivity of the indolizine ring allows for the introduction of substituents at several key positions. The five-membered pyrrole-like ring is generally more susceptible to electrophilic substitution than the six-membered pyridine ring. The most common positions for functionalization are C-3, C-2, and C-7.
C-3 Functionalization: The C-3 position is highly reactive and a primary site for electrophilic attack.
Friedel-Crafts Reactions: A highly efficient method for C-3 functionalization involves the Friedel-Crafts type hydroxyalkylation with (hetero)arylglyoxals. nih.govresearchgate.net This reaction, promoted by hexafluoroisopropanol (HFIP), proceeds under mild conditions to yield polyfunctionalized indolizines with an α-hydroxyketone moiety at the C-3 position. nih.govresearchgate.net This method is atom-economical and provides access to a variety of benzoin-type products. nih.gov
Palladium-Catalyzed Alkenylation: Direct C-H functionalization can be achieved via palladium-catalyzed oxidative alkenylation. For instance, the C-3 position of this compound can be alkenylated with ethyl acrylate (B77674) using a palladium catalyst, demonstrating a method for C–C bond formation from two C–H bonds. researchgate.net
Functionalization via Cycloaddition: The most prevalent method for constructing the substituted indolizine core itself involves a [3+2] or 1,3-dipolar cycloaddition reaction. This approach allows for the strategic placement of substituents at positions 1, 2, 3, and 7 by carefully selecting the precursors.
The reaction typically involves a pyridinium ylide, generated in situ from a corresponding pyridinium salt (e.g., 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide), and an electron-deficient alkyne, such as ethyl propiolate or its derivatives. researchgate.netijper.org
By varying the substituents on the pyridine ring of the starting salt (e.g., methoxy, acetyl, piperidinyl), one can introduce functionality at the C-7 position of the final indolizine product. researchgate.netijper.orgtandfonline.com
Similarly, altering the substituent on the phenacyl bromide portion of the salt allows for the introduction of a substituted benzoyl group at the C-3 position. researchgate.netijper.org
The choice of the alkyne allows for the introduction of various groups at the C-2 position. researchgate.net
The following table summarizes various methods for introducing substituents onto the indolizine core.
Table 1: Methodologies for Introducing Substituents on the Indolizine Core
| Position(s) | Reaction Type | Reagents & Conditions | Resulting Substituent(s) |
|---|---|---|---|
| C-3 | Friedel-Crafts Hydroxyalkylation | (Hetero)arylglyoxals, Hexafluoroisopropanol (HFIP) | α-Hydroxyketone (e.g., 1-hydroxy-2-oxo-2-phenylethyl) |
| C-2, C-3, C-7 | 1,3-Dipolar Cycloaddition | Substituted Pyridinium Bromides, Substituted Alkynes, K₂CO₃, DMF | Alkyl, Aryl, Benzoyl, Acetyl, Methoxy, Trifluoromethyl, Piperidinyl groups |
| C-3 | Palladium-Catalyzed Alkenylation | Ethyl Acrylate, Pd Catalyst | Alkenyl groups |
| C-1, C-2, C-3 | [3+2] Annulation | Pyridinium ylides, β,β-difluoro peroxides, DABCO, DMSO | Fluoro, Benzoyl, and other functional groups |
Synthesis of Analogues for Structure-Activity Relationship Studies
A primary driver for the derivatization of this compound is the systematic exploration of structure-activity relationships (SAR). By synthesizing series of analogues with varied substituents at specific positions, researchers can identify the structural features essential for a desired biological activity.
Anticancer and Anti-inflammatory Activity: Significant research has focused on synthesizing indolizine analogues as potential anticancer and anti-inflammatory agents. researchgate.netijper.org A study involving ethyl 7-acetyl-3-(4-substituted benzoyl)indolizine-1-carboxylate derivatives revealed that the nature and position of substituents profoundly impact their activity. researchgate.net For instance, certain compounds from this series showed significant in vitro anticancer activity. researchgate.net
In another study, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates were designed and synthesized as inhibitors of the COX-2 enzyme, a key target in inflammation. ijper.org
C-3 Position: An electron-withdrawing nitrile group on the C-3 benzoyl moiety (compound 2a in the study) resulted in the most potent COX-2 inhibition in the series, with an IC₅₀ value of 6.56 µM. ijper.org
Cis Conformation: Computational docking studies suggested that a cis conformation, where the C-3 benzoyl moiety and the indolizine core are oriented in the same direction, achieved higher selectivity for COX-2. ijper.org
A separate investigation into 7-(trifluoromethyl)indolizine derivatives for anti-inflammatory properties found that specific substitutions significantly reduced levels of COX-2, TNF-α, and IL-6. nih.gov Compound 4d from this series, featuring a 4-chlorobenzoyl group at C-3, was a particularly effective reducer of COX-2 levels. nih.gov
Larvicidal Activity: The indolizine scaffold has also been explored for its potential in developing new larvicidal agents to combat disease vectors like mosquitoes. tandfonline.comnih.gov A series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized and tested against Anopheles arabiensis larvae. tandfonline.comnih.gov The study found that substituents on the C-3 benzoyl ring significantly influenced larvicidal efficacy. Analogues with chloro (4d ) and bromo (4e ) substituents at the para-position of the benzoyl ring displayed the highest larval mortality rates of 81% and 76%, respectively. nih.gov
The following table outlines key findings from SAR studies on this compound derivatives.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Target Activity | Position(s) Modified | Substituent Type | Key SAR Finding |
|---|---|---|---|
| COX-2 Inhibition | C-3 (benzoyl ring) | Electron-withdrawing (e.g., -CN) | Enhanced inhibitory potency (IC₅₀ = 6.56 µM). ijper.org |
| Anti-inflammatory | C-3 (benzoyl ring), C-7 | 4-Chlorobenzoyl, Trifluoromethyl | Significant reduction in COX-2, TNF-α, and IL-6 levels. nih.gov |
| Anticancer | C-2, C-3, C-7 | Various (e.g., -CH₃, -Cl, -Br) | Specific combinations of substituents led to significant anticancer activity. researchgate.net |
| Larvicidal | C-3 (benzoyl ring) | Halogens (e.g., -Cl, -Br) | Para-halogen substitution on the benzoyl ring maximized larval mortality. nih.gov |
| Anti-tubercular | C-3, C-7 | Methoxy, Electron-withdrawing groups | Methoxy group at C-7 and electron-withdrawing groups at C-3 benzoyl ring were favorable for activity. researchgate.net |
These examples underscore the power of targeted derivatization in tuning the biological profile of the this compound scaffold, paving the way for the development of novel therapeutic and agrochemical agents.
Spectroscopic and Structural Elucidation Techniques for Ethyl Indolizine 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the number of and connectivity of atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, number, and spatial relationships of protons within a molecule. In the ¹H NMR spectrum of ethyl indolizine-1-carboxylate, distinct signals corresponding to the protons of the ethyl group and the indolizine (B1195054) ring system are observed.
The ethyl group gives rise to a characteristic quartet and a triplet. The quartet, typically found further downfield, corresponds to the methylene (B1212753) protons (-CH₂-), which are deshielded by the adjacent oxygen atom. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet, split by the two adjacent methylene protons.
The protons on the bicyclic indolizine core appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants (J-values) are critical for assigning them to their correct positions (H-2, H-3, H-5, H-6, H-7, H-8). For instance, the proton at the H-5 position is often the most deshielded proton of the six-membered ring due to the influence of the adjacent nitrogen atom. Analysis of the splitting patterns (e.g., doublet, triplet, doublet of doublets) reveals the number of adjacent protons, allowing for a complete assignment of the aromatic signals.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-5 | 8.17 | d | 9.1 | Indolizine Ring |
| H-8 | 7.99 | d | 6.9 | Indolizine Ring |
| H-2 | 7.25 | d | 3.0 | Indolizine Ring |
| H-7 | 7.08 | ddd | 9.1, 6.6, 1.1 | Indolizine Ring |
| H-3 | 6.78 | s | - | Indolizine Ring |
| H-6 | 6.70 | td | 6.8, 1.2 | Indolizine Ring |
| -OCH₂CH₃ | 4.38 | q | 7.1 | Ethyl Ester |
| -OCH₂CH₃ | 1.42 | t | 7.1 | Ethyl Ester |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule, providing a map of the carbon framework. In the spectrum of this compound, each unique carbon atom gives a distinct signal.
The most downfield signal typically corresponds to the carbonyl carbon of the ester group (C=O) due to its significant deshielding. The carbon atoms of the aromatic indolizine ring appear in a specific range, and their exact shifts are influenced by their position relative to the nitrogen atom and the electron-withdrawing ester group. The two carbons of the ethyl group appear in the upfield region of the spectrum, with the methylene carbon (-CH₂-) being more deshielded than the terminal methyl carbon (-CH₃).
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.03 | C=O (Ester) |
| 136.60 | Indolizine Ring Carbon |
| 125.20 | Indolizine Ring Carbon |
| 123.24 | Indolizine Ring Carbon |
| 122.54 | Indolizine Ring Carbon |
| 120.39 | Indolizine Ring Carbon |
| 116.50 | Indolizine Ring Carbon |
| 112.98 | Indolizine Ring Carbon |
| 104.60 | Indolizine Ring Carbon |
| 59.76 | -OCH₂CH₃ |
| 14.79 | -OCH₂CH₃ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of an this compound derivative, such as ethyl 3-(4-bromobenzoyl)indolizine-1-carboxylate, shows several key absorption bands that confirm its structure. semanticscholar.org The strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. semanticscholar.org The region between 1610 and 1480 cm⁻¹ typically contains several bands corresponding to the C=C stretching vibrations within the aromatic indolizine ring system. semanticscholar.orgnih.gov The C-O stretching vibrations of the ester group usually appear in the 1300-1100 cm⁻¹ range. semanticscholar.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. semanticscholar.org
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | C-H Stretch | Aromatic (Indolizine Ring) |
| ~2980 | C-H Stretch | Aliphatic (Ethyl Group) |
| ~1700 | C=O Stretch | Ester Carbonyl |
| 1480 - 1610 | C=C Stretch | Aromatic (Indolizine Ring) |
| 1140 - 1340 | C-O Stretch | Ester |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound (C₁₁H₁₁NO₂), the expected exact mass can be calculated. HRMS analysis using electrospray ionization (ESI) often shows the molecule as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. The observed m/z value from the HRMS experiment for the sodium adduct of this compound was found to be 212.0681, which is in excellent agreement with the calculated value of 212.0682 for the molecular formula C₁₁H₁₁NNaO₂. tandfonline.com This confirms the elemental composition of the synthesized molecule.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 212.0682 | 212.0681 | C₁₁H₁₁NNaO₂ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the characterization of synthesized this compound derivatives. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The process allows for the effective separation of the target compound from unreacted starting materials and by-products, with subsequent detection based on the mass-to-charge ratio (m/z) of the eluted molecules.
In the analysis of various this compound analogues, LC-MS is routinely employed to confirm the chemical structure and assess the purity of the final products. mdpi.comsemanticscholar.orgconicet.gov.ar For instance, the structural identity of compounds such as ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate has been verified by ensuring that the observed molecular ion peak in the mass spectrum corresponds accurately with its calculated molecular mass. mdpi.comsemanticscholar.org This confirmation provides strong evidence for the successful synthesis of the target molecule. Furthermore, the purity of these compounds, often purified by column chromatography, has been shown to exceed 99%, with LC-MS serving as a definitive verification tool. mdpi.comsemanticscholar.org Researchers have successfully used this technique to confirm the structures of newly synthesized 7-amino-3-(substituted-benzoyl)indolizine-1-carboxylate derivatives, where the resulting mass spectra provided the expected (M+H)⁺ peaks. japsonline.com
X-ray Crystallography for Three-Dimensional Structural Determination
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
Single-crystal X-ray diffraction analysis is a powerful tool that has been successfully applied to elucidate the structures of numerous this compound derivatives. rsc.orgnih.gov By irradiating a single crystal of a compound with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed three-dimensional model of the atomic arrangement.
Research on a series of 7-methoxy indolizine analogues has utilized this technique to confirm their molecular structures. mdpi.comnih.gov For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (a closely related derivative) was determined with high precision. mdpi.comsemanticscholar.orgnih.gov The analysis revealed detailed crystallographic parameters that define the unit cell of the crystal. mdpi.comsemanticscholar.orgnih.gov This level of structural detail is invaluable for understanding structure-activity relationships.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 12.0497(6) |
| b (Å) | 17.8324(10) |
| c (Å) | 19.6052(11) |
| α (°) | 90.000 |
| β (°) | 100.372(1) |
| γ (°) | 90.000 |
| Volume (ų) | 4143.8(4) |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. rsc.orgtandfonline.com This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and exploration of close contacts between neighboring molecules.
For indolizine derivatives, Hirshfeld surfaces are typically mapped with properties such as dnorm (normalized contact distance), de (external distance), shape index, and curvedness. mdpi.comtandfonline.com The dnorm surface highlights regions of significant intermolecular interactions, with red spots indicating contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. The shape index and curvedness surfaces are particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangles or flat green regions, respectively. mdpi.comresearchgate.net In the case of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, this analysis has helped to visualize the contribution of different intermolecular forces, including hydrogen bonds and C–H···π interactions, which are crucial for the stability of the crystal structure. mdpi.com
2D Fingerprint Plots for Crystalline Packing Assessment
Derived from Hirshfeld surface analysis, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts within a crystal. tandfonline.com These plots display the distribution of contact distances (de vs. di, where di is the internal distance) for each atom pair type, allowing for the deconstruction of the crystal packing into contributions from specific interactions.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| C···H/H···C | 18.4 |
| H···Br/Br···H | 12.2 |
| C···O/O···C | 2.5 |
| C···C | 2.1 |
| N···H/H···N | 1.7 |
Computational and Theoretical Investigations of Ethyl Indolizine 1 Carboxylate
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking studies have been instrumental in identifying and characterizing the potential biological targets of ethyl indolizine-1-carboxylate derivatives. These computational simulations predict the preferred orientation of the ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions.
Research has shown that derivatives of this compound exhibit significant binding affinities for various biological targets. For instance, in studies targeting enzymes relevant to inflammation, such as Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), these compounds have demonstrated strong interactions. brieflands.comnih.gov The in silico docking analyses of 7-(Trifluoromethyl) substituted indolizine (B1195054) derivatives revealed a high affinity for these targets, suggesting a molecular basis for their observed anti-inflammatory properties. brieflands.comnih.gov
Similarly, in the context of anti-tubercular drug discovery, molecular docking has been used to identify potential targets for ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues. nih.gov These studies suggested that compounds in this series could effectively bind to enzymes crucial for the survival of Mycobacterium tuberculosis, such as Malate (B86768) synthase. nih.gov Furthermore, computational studies on ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues identified the larval Acetylcholinesterase (AChE) enzyme and Sterol Carrier Protein-2 (SCP-2) as potential targets for their larvicidal activity against Anopheles arabiensis. nih.govtandfonline.com
The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues within the active site of the target protein. For example, hybrids of indolizine derivatives with NSAIDs have shown favorable binding energies towards COX-2, forming essential hydrogen bonds with residues such as His90 and Arg513. mdpi.com
Table 1: Molecular Docking Results for this compound Derivatives
| Derivative/Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 7-(Trifluoromethyl) indolizine derivatives | COX-2, TNF-α, IL-6 | High affinity (specific values not detailed) | Not specified | brieflands.comnih.gov |
| Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate (Compound 5g) | Malate synthase (5CBB) | High affinity (specific values not detailed) | Not specified | nih.gov |
| Pyrrolizine/Indolizine-NSAID Hybrids | COX-2 | Higher than parent compounds | His90, Arg513 | mdpi.com |
| Functionalized Indolizines (Compound 5c) | Tubulin (colchicine-binding site) | -9.88 | βASN-258, βALA-317, βLYS-352 | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
To complement the static view provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound derivatives in complex with their biological targets. These simulations provide valuable information on the stability of the ligand-protein complex, conformational changes, and the kinetics of binding over time.
MD simulations performed on complexes of indolizine derivatives with their proposed targets, such as the larval Acetylcholinesterase (AChE) enzyme, have confirmed the stability of the interactions predicted by docking studies. nih.govtandfonline.com These simulations, often run for nanoseconds, track the atomic movements and energy landscapes of the system, ensuring that the ligand remains stably bound within the active site. This reinforces the reliability of the docking predictions and provides a more realistic model of the biological system. nih.gov
The insights from MD simulations are crucial for understanding the durability of the inhibitory effect and can guide the rational design of more potent and specific inhibitors. The stability of the protein-ligand complexes over the simulation period is a key indicator of the potential efficacy of the compound. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of this compound, which are fundamental to its reactivity and interactions. These methods, based on the principles of quantum mechanics, can elucidate aspects of molecular structure that are not accessible through classical molecular modeling.
Molecular Electrostatic Potential (MEP) Surface Analysis
While specific Molecular Electrostatic Potential (MEP) surface analyses for this compound are not extensively documented in the reviewed literature, this theoretical tool is highly valuable for understanding chemical reactivity. An MEP surface map illustrates the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions typically indicate negative potential, attractive to electrophiles, while blue regions indicate positive potential, attractive to nucleophiles. For a molecule like this compound, an MEP analysis would likely highlight the carbonyl oxygen atoms of the ester and benzoyl groups as regions of high negative potential, making them key sites for hydrogen bonding and electrostatic interactions with biological receptors.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.
For indolizine derivatives, FMO theory has been applied to understand their reactivity in cycloaddition reactions. dergipark.org.tr A detailed FMO analysis of this compound would map the distribution of the HOMO and LUMO across the molecule. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The spatial distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack, providing a quantum mechanical basis for its interaction with biological targets. One study on related pyrano[2,3-b]indolizine-3-carboxylates noted that the parent compound was an electron-deficient system with a low-lying LUMO. chemrxiv.org
Energy Framework Calculations for Non-Covalent Interactions
Energy framework calculations are used to visualize and quantify the intermolecular interactions that stabilize crystal structures. While these calculations have not been specifically reported for this compound, a study on a related compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, utilized Hirshfeld surface analysis and energy framework calculations. researchgate.net These analyses revealed the nature and strength of various non-covalent interactions, such as hydrophobic interactions, which were found to be major contributors to its binding with the COX-2 enzyme. researchgate.net This methodology allows for the decomposition of the total interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces governing molecular packing and ligand-receptor binding.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
Specific Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) studies on this compound are not prominent in the current body of scientific literature. However, these are powerful computational methods for analyzing chemical bonding and non-covalent interactions. The NCI method is particularly useful for visualizing weak interactions, such as van der Waals forces and hydrogen bonds, in real space. The QTAIM approach defines atoms and chemical bonds based on the topology of the electron density, allowing for a rigorous quantitative characterization of bond properties, including their strength and nature (e.g., covalent vs. ionic). Application of these methods to this compound would provide precise details about the intramolecular and intermolecular interactions that define its structure, stability, and binding characteristics.
Cheminformatics and in silico Predictive Modeling for Pharmacological Research
Cheminformatics and predictive modeling play a crucial role in the early stages of drug discovery by forecasting the pharmacokinetic and pharmacodynamic properties of compounds. For derivatives of this compound, these tools have been instrumental in identifying potential therapeutic targets and predicting their behavior in biological systems.
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a key component of this computational analysis. Studies on various series of this compound analogues have consistently predicted favorable drug-like properties. For instance, analysis of 7-(Trifluoromethyl) substituted indolizine derivatives indicated good absorption in the gastrointestinal tract and the ability to cross the blood-brain barrier. nih.govresearchgate.net Similarly, a library of indolizine derivatives was shown to comply with Lipinski's rule of five, which suggests good oral bioavailability, with most compounds predicted to have good solubility. nih.gov
Molecular docking simulations are another powerful tool used to predict the binding affinity and orientation of a ligand to a specific protein target. This method has been applied to this compound derivatives to explore a wide range of potential therapeutic applications.
Anti-inflammatory Activity : Docking studies on 7-(Trifluoromethyl) substituted indolizine derivatives showed a high affinity for the Cyclooxygenase-2 (COX-2) enzyme, as well as for pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suggesting potential anti-inflammatory properties. nih.gov
Antitubercular Activity : For a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, computational screening identified Malate synthase, an enzyme crucial for the survival of Mycobacterium tuberculosis, as a potential molecular target. nih.gov One compound in this series, 5g, emerged as a promising anti-TB candidate based on these in silico investigations. nih.gov
Larvicidal Agents : Computational methods, including molecular docking and molecular dynamics simulations, were used to investigate the larvicidal activity of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis. tandfonline.comnih.gov These studies identified the larval Acetylcholinesterase (AChE) enzyme and Sterol Carrier Protein-2 (SCP-2) as potential targets. tandfonline.comnih.gov
Anticancer Potential : Molecular docking of functionalized indolizine derivatives at the colchicine-binding site of tubulin revealed favorable binding affinities, suggesting a potential mechanism for their observed anticancer activity. nih.gov
These predictive models help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Table 1: Predicted Pharmacokinetic Properties of Selected this compound Derivatives
| Derivative Class | Predicted Property | Finding | Source(s) |
|---|---|---|---|
| 7-(Trifluoromethyl) substituted indolizines | ADME Profile | Good gastrointestinal tract and blood-brain barrier absorption predicted. | nih.govresearchgate.net |
| General Indolizine Library | Drug-likeness | All tested compounds complied with Lipinski's rule of five. | nih.gov |
| General Indolizine Library | Solubility | Most compounds predicted to have good solubility. | nih.gov |
Table 2: In Silico Target Identification and Docking Results for this compound Derivatives
| Derivative Series | Therapeutic Area | Predicted Molecular Target(s) | Key Findings | Source(s) |
|---|---|---|---|---|
| 7-(Trifluoromethyl) substituted | Anti-inflammatory | COX-2, TNF-α, IL-6 | High binding affinity to targets. | nih.gov |
| Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates | Antitubercular | Malate synthase (5CBB) | Compound 5g identified as a promising inhibitor. | nih.gov |
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | Larvicidal | Acetylcholinesterase (AChE), Sterol Carrier Protein-2 (SCP-2) | Potential targets for controlling Anopheles arabiensis larvae. | tandfonline.comnih.gov |
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
Computational methods are essential for elucidating the Structure-Activity Relationships (SAR) of this compound derivatives. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. By analyzing the results of molecular docking and other computational predictions across a series of related compounds, researchers can identify key structural features responsible for their pharmacological effects.
For example, in the study of antitubercular ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, computational analysis helped to correlate specific substitutions on the benzoyl ring with the observed activity against M. tuberculosis. nih.gov The high activity of compound 5g was rationalized through its specific interactions within the binding site of the target enzyme, Malate synthase. nih.gov
Similarly, for anti-inflammatory 7-(Trifluoromethyl) indolizine derivatives, in silico studies provided a rationale for the observed in vitro activities. nih.gov The docking poses of the most active compounds within the active sites of COX-2, TNF-α, and IL-6 revealed key interactions that likely contribute to their inhibitory effects. nih.gov This information is invaluable for designing new analogues with improved potency and selectivity.
The investigation of functionalized indolizines as anticancer agents also benefited from SAR analysis. Molecular docking studies helped to explain why compounds with specific substitutions, such as a 4-cyanobenzoyl group, exhibited strong cytostatic and cytotoxic activity. nih.gov The analysis of interactions with key amino acid residues (e.g., βASN-258, βALA-317, βLYS-352) in the colchicine-binding site of tubulin provides a molecular basis for the observed SAR. nih.gov
By integrating computational predictions with experimental data, a comprehensive understanding of the SAR for the this compound scaffold can be developed. This knowledge-driven approach allows for the rational design of novel derivatives with optimized pharmacological profiles for various therapeutic applications.
Pharmacological and Biological Research Applications of Ethyl Indolizine 1 Carboxylate Analogues
Anti-infective Research Applications
Analogues of ethyl indolizine-1-carboxylate have been the subject of numerous studies to evaluate their potential in combating a variety of infectious agents, including bacteria, fungi, viruses, and parasites.
Anti-tubercular Activity against Mycobacterium tuberculosis Strains (H37Rv, MDR, XDR)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new anti-tubercular agents. Several series of this compound analogues have been synthesized and evaluated for their in vitro activity against various MTB strains.
In one study, a series of 1,2,3-trisubstituted indolizines were screened against the susceptible H37Rv strain and an MDR strain. Several compounds demonstrated significant activity, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL against the H37Rv strain. researchgate.net Notably, analogues with an ethyl ester group at the 4-position of a benzoyl ring at position 3 of the indolizine (B1195054) core also exhibited activity against MDR-MTB, with MIC values ranging from 16 to 64 µg/mL. researchgate.net
Another study focused on ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate analogues. These compounds showed potent activity against H37Rv and MDR strains, with MICs ranging from 4-32 μg/mL. dntb.gov.ua Certain derivatives also displayed moderate to good activity against an XDR-MTB strain, with MIC values between 16-128 μg/mL. dntb.gov.ua Similarly, ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were found to be active against the H37Rv strain. nih.govmdpi.com
Further research on diversely substituted 7-methyl and 7-formylindolizines also identified compounds active against both H37Rv and MDR strains of MTB. tandfonline.com The most promising of these, an indolizine designated as compound 4 , had MIC values of 4 µg/mL and 32 µg/mL against H37Rv and MDR strains, respectively. tandfonline.com
| Compound Series | MTB Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 1,2,3-trisubstituted indolizines | H37Rv | 4 - 32 | researchgate.net |
| 1,2,3-trisubstituted indolizines | MDR | 16 - 64 | researchgate.net |
| Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates | H37Rv | 4 - 32 | dntb.gov.ua |
| Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates | MDR | 4 - 32 | dntb.gov.ua |
| Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates | XDR | 16 - 128 | dntb.gov.ua |
| Substituted 7-methyl and 7-formylindolizines (Compound 4) | H37Rv | 4 | tandfonline.com |
| Substituted 7-methyl and 7-formylindolizines (Compound 4) | MDR | 32 | tandfonline.com |
Larvicidal Efficacy Studies (e.g., against Anopheles arabiensis)
Vector control is a key strategy in preventing the spread of diseases like malaria. Researchers have investigated this compound analogues as potential larvicides against mosquito species such as Anopheles arabiensis, a primary malaria vector.
A study on ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues found that several compounds displayed notable larval mortality rates against Anopheles arabiensis. nih.govresearchgate.netbrieflands.com Specifically, compounds designated 4c, 4d, 4e, and 4f achieved mortality rates of 73%, 81%, 76%, and 71%, respectively. nih.govresearchgate.net In a separate investigation, ethyl 3-(substituted benzoyl)-2-methylindolizine-1-carboxylates were synthesized and tested. brieflands.com Analogues 2e and 2g were particularly effective, causing 93% and 95% mortality, respectively, which was comparable to the positive control, Temephos (98% mortality). brieflands.com
Another series of 7-(trifluoromethyl)indolizine derivatives also showed moderate to high larval mortality. Compounds with halogen or other electron-withdrawing groups on the benzoyl moiety, such as compounds 4a and 4b, exhibited high efficacy, with mortality rates of 93.3% and 94.4%, respectively. nih.gov
| Compound Series | Compound | Larval Mortality Rate (%) | Reference |
|---|---|---|---|
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | 4c | 73 | nih.govresearchgate.net |
| 4d | 81 | nih.govresearchgate.net | |
| 4e | 76 | nih.govresearchgate.net | |
| 4f | 71 | nih.govresearchgate.net | |
| Ethyl 3-(substituted benzoyl)-2-methylindolizine-1-carboxylates | 2e | 93 | brieflands.com |
| 2g | 95 | brieflands.com | |
| 7-(trifluoromethyl)indolizine derivatives | 4a | 93.3 | nih.gov |
| 4b | 94.4 | nih.gov |
NmeNANAS Enzyme Inhibition for Meningococcal Infection Research
The enzyme N-acetylneuraminic acid synthase from Neisseria meningitidis (NmeNANAS) is a potential target for the development of drugs against meningococcal infections. While the broader class of indolizine derivatives has been identified as having potential NmeNANAS-inhibitory activities, specific research detailing the synthesis and evaluation of this compound analogues explicitly for NmeNANAS inhibition is not extensively documented in the available literature. dntb.gov.ua This remains an area for future investigation.
Broader Antimicrobial and Antifungal Investigations
The antimicrobial potential of this compound analogues extends beyond mycobacteria. Studies have explored their activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal species.
Mannich bases of indolizine-1-carboxylate were synthesized and tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov Certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with efficacy ranging from 75% to over 95% compared to standard drugs. nih.govnih.gov
In another study, newly synthesized indolizine-1-carbonitrile (B3051405) derivatives were evaluated. One compound (5b ) demonstrated notable antifungal activity with MICs ranging from 8–32 µg/mL, while another (5g ) showed antibacterial activity with MICs between 16–256 µg/mL. mdpi.com The antifungal action is hypothesized to be due to the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Furthermore, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, particularly those with methoxy, bromo, and chloro substitutions, were found to have potent antibacterial activity.
Antiviral Potential and Mechanism Exploration
The indolizine scaffold is also being explored for its antiviral properties. dntb.gov.ua While research on specific this compound analogues is still emerging, studies on related structures provide a basis for their potential. For instance, some indole (B1671886) alkaloids owe their antiviral effects to the presence of an indolizine ring system.
Research into phenanthroindolizidine alkaloids, which contain the indolizine core, has demonstrated excellent activity against the tobacco mosaic virus (TMV). The proposed mechanism involves the binding of these molecules to the viral RNA. While not ethyl indolizine-1-carboxylates, studies on indole-based thiosemicarbazides have shown potent activity against RNA viruses like Coxsackie B4 virus. These findings suggest that the broader indolizine and indole families are promising sources for antiviral drug discovery. Potential antiviral mechanisms for such heterocyclic compounds include interference with various stages of the viral life cycle, such as entry, replication, assembly, and release, as well as modulation of the host's immune response. nih.gov
Oncological Research and Cytotoxicity Assessments
The indolizine nucleus is a key structural motif in a number of compounds investigated for anticancer activity. Research has demonstrated that this compound analogues can exhibit significant cytotoxic and antiproliferative effects against a variety of human tumor cell lines.
One study detailed the synthesis of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates and screened them for in vitro anticancer activity. Several of the synthesized compounds showed significant activity. Another investigation focused on indolizines functionalized with bromine or ethyl ester groups on the pyridine (B92270) ring of the core structure. Three compounds from this series (5c , 6c , and 7g ) showed promising growth inhibitory activity against a panel of 60 human tumor cells, including lung, brain, and renal cancer, as well as melanoma cell lines. Compound 5c was particularly noteworthy, showing cytotoxic effects against five different cancer cell lines.
Ethyl benzoate (B1203000) derivatives bearing indolizine moieties have also been evaluated for their cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines, revealing potent to moderate activity.
| Compound Series | Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Indolizines with bromine/ethyl ester on pyridine ring | 5c | HOP-62 (Non-small cell lung) | Cytotoxic Effect | |
| NCI-H226 (Non-small cell lung) | Cytotoxic Effect | |||
| SNB-75 (Glioblastoma) | Cytotoxic Effect | |||
| SK-MEL-2 (Melanoma) | Cytotoxic Effect | |||
| RXF-393 (Renal cancer) | Cytotoxic Effect | |||
| Indolizines with bromine/ethyl ester on pyridine ring | 6c | SNB-75 (Glioblastoma) | Growth-inhibitory activity | |
| 7g | HOP-62 (Non-small cell lung) | Growth-inhibitory activity | ||
| Ethyl benzoate bearing indolizines | - | MCF-7 (Breast) | Potent to moderate activity | |
| - | A2780 (Ovarian) | Potent to moderate activity | ||
| - | HT29 (Colon) | Potent to moderate activity |
Anticancer Activities against Diverse Cancer Cell Lines (e.g., Breast, Lung, Liver, Colorectal)
Numerous studies have demonstrated the potential of this compound analogues as anticancer agents. Researchers have synthesized and evaluated various series of these compounds against a panel of human cancer cell lines, with several derivatives showing significant cytotoxic activity.
For instance, a series of novel ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates was synthesized and screened for in vitro anticancer activity. asianpubs.orgresearchgate.net Among the tested compounds, certain analogues demonstrated significant activity when compared to the positive control, adriamycin. asianpubs.org Specifically, compounds designated as 2b, 2q, and 2r showed notable anticancer effects. asianpubs.orgresearchgate.net
Further research into other functionalized indolizines has identified compounds with promising inhibitory activity against the growth of various cancer cell lines. nih.gov In a study involving a panel of 60 human tumor cells from the National Cancer Institute (NCI), selected indolizine derivatives exhibited significant growth inhibition against lung, brain, and renal cancer, as well as melanoma cell lines at a 10 μM concentration. nih.gov Some of these compounds also showed a cytotoxic effect against HOP-62 non-small cell lung cancer cells and SNB-75 glioblastoma cells. nih.gov The substitution patterns on the indolizine ring, such as the presence of an ester group at the C-1 position and substituted benzoyl groups at other positions, have been identified as important for enhancing cytotoxic potential. nih.gov
Below is a table summarizing the anticancer activity of selected this compound analogues.
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates | Not specified | Compounds 2b, 2q, and 2r showed significant anticancer activity compared to adriamycin. | asianpubs.orgresearchgate.net |
| Indolizines with bromine or carboxyethyl substituents | NCI-60 cell line panel (including lung, brain, renal, melanoma) | Compounds 5c, 6c, and 7g showed promising growth inhibitory activity. Compound 5c showed a 34% cytotoxic effect against HOP-62 (lung) cells. | nih.gov |
| Diethyl indolizine-1,2-dicarboxylate | Not specified | Showed significant anticancer activity. | jbclinpharm.org |
| Indolizine analogs | SiHa (human cervix cancer) | Demonstrated dose-dependent anticancer activity at concentrations of 10, 20, 40, and 80 µg/mL. | jbclinpharm.org |
Investigation of Mechanisms in Cancer Pathways (e.g., Tubulin Polymerization Inhibition)
A primary mechanism through which certain this compound analogues exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. semanticscholar.orgnih.gov Agents that interfere with tubulin function can disrupt the cell cycle, leading to apoptosis (programmed cell death), making them a significant class of anticancer agents. nih.govhilarispublisher.com
Several studies have focused on indole-based molecules as tubulin inhibitors. semanticscholar.org Research on specific indolizine derivatives has shown that they can bind to the colchicine-binding site of tubulin. nih.govtdl.org Molecular docking studies have revealed favorable binding affinities for active indolizine compounds at this site, indicating a strong interaction. nih.gov This binding destabilizes microtubule structures, which results in cell cycle arrest and subsequent apoptotic cell death. hilarispublisher.com The efficacy of these compounds has been observed in a wide range of human cancer cell lines, including those that are multi-drug resistant. hilarispublisher.com
Anti-inflammatory and Immunomodulatory Research
Indolizine derivatives have also been investigated for their anti-inflammatory properties. researchgate.netresearchgate.net The research in this area has largely focused on their ability to inhibit key enzymes involved in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Studies
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. ijper.orgnih.gov While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is induced during inflammation and is a key enzyme in the pathway leading to the production of prostaglandins, which are mediators of inflammation. ijper.org Conventional nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1. nih.gov Therefore, the development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug discovery. nih.govresearchgate.net
Several series of this compound analogues have been designed and synthesized as potential selective COX-2 inhibitors. ijper.orgnih.govresearchgate.net In one study, ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were screened for their in vitro inhibitory activity against the COX-2 enzyme. ijper.orgresearchgate.net Certain compounds from this series emerged as promising COX-2 inhibitors, with IC50 values in the micromolar range, comparable to the standards Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective inhibitor). ijper.orgresearchgate.net For example, compound 2a, which has a nitrile group on the phenyl ring, showed an IC50 of 6.56 µM, while compound 2c had an IC50 of 6.94 µM. ijper.org
Another study focused on 7-(Trifluoromethyl) substituted indolizine derivatives and found that they selectively target the COX-2 enzyme. nih.gov In vitro studies showed that compound 4d from this series significantly reduced the level of COX-2 enzymes compared to indomethacin. nih.gov These compounds were also found to reduce levels of other inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netresearcher.life
The table below presents the COX-2 inhibitory activity of selected this compound analogues.
| Compound Series | IC50 Value (µM) | Standard(s) and IC50 (µM) | Reference(s) |
| Ethyl 7-methoxy-3-(substitutredbenzoyl)-2-substitutedindolizine-1-carboxylates | 2a: 6.56, 2c: 6.94 | Celecoxib: 0.05, Indomethacin: 6.8 | ijper.orgresearchgate.net |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5a: 5.84 | Indomethacin: 6.84 | researchgate.netnih.gov |
| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates | 4e: 6.71 | Indomethacin: (comparable) | researchgate.net |
| 7-(Trifluoromethyl) substituted indolizines | 4d: Showed significant reduction of COX-2 levels | Indomethacin: (used as a comparator) | nih.gov |
Exploration of Additional Biological Activities
Beyond their anticancer and anti-inflammatory potential, this compound analogues have been investigated for other biological activities.
Antioxidant Mechanisms and Radical Scavenging Properties
Indolizine derivatives have been reported to possess antioxidant and radical scavenging properties. researchgate.netresearchgate.netresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in various diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
Studies have evaluated the antioxidant potential of newly synthesized indolizine derivatives through various in vitro assays, such as scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.netresearchgate.net In one such study, a novel series of indolizine derivatives was synthesized from indolizine-1-carboxylate and substituted 1,3,4-thiadiazoles. researchgate.net The resulting compounds were screened for their radical scavenging activity against DPPH, with one compound (4a) exhibiting reasonable antioxidant activity. researchgate.netresearchgate.net Other research has also highlighted the ability of various indolizine derivatives to act as strong inhibitors of lipid peroxidation. derpharmachemica.com The exploration of hybrid compounds containing the indolizine nucleus with other elements like sulfur and selenium has also shown promising results in scavenging synthetic radicals, suggesting these compounds may act via electron transfer mechanisms. nih.gov
Psychotropic and Central Nervous System (CNS) Activity Profiling
The indolizine scaffold has also been explored for its potential effects on the central nervous system (CNS). researchgate.netderpharmachemica.com Research has indicated that some indolizine derivatives exhibit psychotropic activities and may act as CNS depressants. researchgate.netderpharmachemica.com
Furthermore, specific indolizine derivatives have been identified as potent 5-HT3 receptor antagonists. derpharmachemica.com The 5-HT3 receptor is a target for antiemetic drugs used to combat nausea and vomiting, particularly that induced by chemotherapy. The development of potent and selective antagonists from the indolizine class highlights their potential for therapeutic applications in CNS-related disorders. derpharmachemica.com Additionally, some substituted indolizines have demonstrated anti-acetylcholine and antihistamine activities, further broadening their potential pharmacological profile. derpharmachemica.comderpharmachemica.com
Analgesic and Antiexudative Investigations
Research into the pharmacological potential of this compound analogues has extended to their analgesic and anti-inflammatory properties, the latter of which is closely linked to antiexudative effects. A study involving new series of ethyl benzoate bearing pyrrolizine and indolizine moieties revealed notable in vivo anti-inflammatory and analgesic activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net The investigation into the mechanism of action for these compounds pointed towards the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a preferential inhibition of COX-2. researchgate.net The inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for reducing inflammation and pain, as these enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.
Further supporting the anti-inflammatory potential of this class of compounds, a series of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives has been synthesized and evaluated for their anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.netresearcher.life These investigations provide a solid foundation for the potential development of this compound analogues as a new class of analgesic and anti-inflammatory agents. The antiexudative effect, which is the ability to prevent the leakage of fluid from blood vessels into surrounding tissues during inflammation, is a direct consequence of the anti-inflammatory activity.
| Compound Class | Investigated Activity | Mechanism of Action | Reference |
| Ethyl benzoate bearing indolizine moieties | Analgesic and Anti-inflammatory | Inhibition of COX-1/2, with preference for COX-2 | researchgate.net |
| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives | Anti-inflammatory | Not specified | nih.govsemanticscholar.orgresearchgate.netresearcher.life |
Hypoglycemic and Antidiabetic Research
The exploration of the biological activities of indolizine derivatives has included investigations into their potential as hypoglycemic and antidiabetic agents. Research has shown that certain indolizine analogues exhibit promising antidiabetic properties, suggesting that this heterocyclic scaffold could be a valuable template for the design of new therapeutic agents for diabetes. While specific studies focusing solely on this compound are limited in this area, the broader findings for the indolizine class of compounds warrant further investigation into the potential of this compound analogues in the management of blood glucose levels.
Antileishmanic and Antimutagenic Assessments
The diverse pharmacological profile of indolizine analogues extends to their potential application in treating parasitic diseases and in preventing genetic mutations. Studies have indicated that compounds featuring the indolizine nucleus possess antileishmanial activity. Leishmaniasis is a parasitic disease caused by Leishmania protozoa, and the discovery of new, effective, and less toxic drugs is a significant research goal. The activity of indolizine analogues in this area suggests that they may offer a novel scaffold for the development of antileishmanial agents.
In addition to their antiparasitic potential, indolizine analogues have been assessed for their antimutagenic properties. Antimutagenic agents are compounds that can counteract the effects of mutagens, thereby reducing the frequency of mutations. The investigation of indolizine derivatives for this activity is part of a broader search for chemopreventive agents that can help to protect against DNA damage and its potential consequences, including cancer. The findings in this area, although preliminary for the specific this compound subclass, highlight another promising avenue for future research.
Herbicidal Properties Research
In the field of agricultural science, there is a continuous search for new and effective herbicides to manage unwanted plant growth. Research into the biological activities of indolizine analogues has revealed their potential as herbicidal agents. This suggests that the indolizine scaffold could be a promising starting point for the development of new herbicides. The exploration of this compound analogues in this context could lead to the identification of compounds with potent herbicidal activity, potentially with novel mechanisms of action that could help to address the challenge of herbicide resistance in weeds. Further structure-activity relationship studies would be necessary to optimize the herbicidal efficacy of this class of compounds.
Modulation of Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
The alpha7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that plays a crucial role in various cognitive processes, including learning and memory. Its dysfunction has been implicated in several neurological and psychiatric disorders. A significant area of research has been the development of agonists for the α7 nAChR as potential therapeutic agents. In this context, a series of indolizine derivatives have been synthesized and evaluated for their agonistic activities at the human α7 nAChR. nih.gov
The results of these studies demonstrated that the synthesized indolizine compounds exhibit affinity for the α7 nAChR, with some showing potent agonistic activity. nih.gov Notably, the most active of these agonists displayed higher potency than the control compound, EVP-6124, a known α7 nAChR partial agonist. nih.gov These findings are supported by molecular docking and structure-activity relationship (SAR) studies, which provide valuable insights for the rational design of more potent and selective α7 nAChR agonists based on the indolizine scaffold. nih.gov This line of research highlights the potential of this compound analogues as a novel class of α7 nAChR modulators.
| Compound Class | Target | Activity | Significance | Reference |
| Indolizine derivatives | Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Agonist | Some compounds showed higher potency than the control, EVP-6124. | nih.gov |
Molecular Target Identification and Validation in Biological Systems
A crucial aspect of drug discovery and development is the identification and validation of the molecular targets through which a compound exerts its biological effects. For this compound analogues, computational and in vitro studies have begun to elucidate their potential molecular targets, providing a basis for understanding their mechanisms of action.
Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2) as Potential Targets
In the context of research aimed at developing new larvicidal agents, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized and evaluated. nih.gov To understand the molecular basis of their larvicidal activity, computational approaches, including molecular docking and molecular dynamics simulations, were employed. These in silico studies identified two potential molecular targets for this series of compounds: the larval Acetylcholinesterase (AChE) enzyme and the Sterol Carrier Protein-2 (SCP-2). nih.gov
Acetylcholinesterase is a critical enzyme in the nervous system of both insects and vertebrates, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and ultimately, paralysis and death in insects. This makes AChE a well-established target for insecticides.
Sterol Carrier Protein-2 is involved in the intracellular transport of lipids, including sterols. In insects, sterols are essential for various physiological processes, including hormone production and cell membrane formation. Disrupting the function of SCP-2 could therefore have a detrimental effect on the development and survival of insect larvae.
While these computational predictions are promising, it is important to note that they require experimental validation to confirm that AChE and SCP-2 are indeed the functional targets of these this compound analogues and are responsible for their larvicidal activity. nih.gov
| Compound Series | Investigated Activity | Potential Molecular Target(s) | Method of Identification | Reference |
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | Larvicidal | Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2) | Molecular docking and molecular dynamics simulations | nih.gov |
Malate (B86768) Synthase Target Identification
Malate synthase (GlcB) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of Mycobacterium tuberculosis (Mtb), particularly during the persistent phase of infection. researchgate.nettaylorandfrancis.com This pathway allows the bacterium to utilize fatty acids as a primary carbon source, which is crucial for its maintenance within the host. researchgate.net The absence of the glyoxylate pathway in humans makes its constituent enzymes, including malate synthase, attractive and selective targets for the development of new anti-tubercular agents. taylorandfrancis.com
In the search for novel therapeutics targeting Mtb, computational studies have been employed to identify potential molecular targets for various compound classes. An in silico study focusing on novel, diversely substituted indolizine derivatives was conducted to explore their binding capabilities with several Mtb targets. nih.gov The results of this molecular modeling investigation revealed that malate synthase is a potential molecular target for this class of compounds, with the study showing favorable interactions between the indolizine analogues and the enzyme. nih.gov
Among the series of compounds evaluated, one indolizine analogue was identified as a particularly promising anti-mycobacterial agent, exhibiting significant inhibitory activity against both drug-susceptible and multi-drug-resistant (MDR) strains of Mtb. nih.gov The specific minimum inhibitory concentrations (MICs) for this lead compound are detailed in the table below. nih.gov
Table 1: In Vitro Anti-mycobacterial Activity of a Lead Indolizine Analogue
| Compound | Mtb Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Indolizine 4 | H37Rv | 4 |
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
Enoyl-Acyl Carrier Protein Reductase (InhA) is a critical enzyme in the mycobacterial type-II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to cell death, making it a well-validated target for anti-tubercular drugs.
Recent research has identified this compound analogues as potential inhibitors of InhA. Through in silico docking studies, a series of 1,2,3-trisubstituted indolizines were investigated for their potential anti-tubercular mechanisms. nih.gov This computational analysis revealed that Enoyl-Acyl Carrier Protein Reductase (InhA) is a likely molecular target for these compounds. nih.govresearchgate.net
Subsequent in vitro whole-cell anti-tubercular screening of these indolizine derivatives against the susceptible H37Rv strain and a multi-drug-resistant (MDR) strain of Mycobacterium tuberculosis confirmed their activity. nih.gov Several compounds demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against the H37Rv strain. nih.gov Notably, a specific series of these analogues, which feature an ethyl ester group at the 4-position of a benzoyl ring, also showed activity against MDR-Mtb strains. nih.gov
Table 2: In Vitro Anti-mycobacterial Activity of 1,2,3-Trisubstituted Indolizine Analogues
| Compound Series | Mtb Strain | Minimum Inhibitory Concentration (MIC) Range in µg/mL |
|---|---|---|
| 2b–2d, 3a–3d, 4a–4c | H37Rv | 4 - 32 |
Anthranilate Phosphoribosyltransferase Targeting
Anthranilate phosphoribosyltransferase (AnPRT) is an enzyme that catalyzes a key step in the biosynthesis of tryptophan. This pathway is vital for bacteria and plants but is absent in humans, positioning AnPRT as an appealing target for the development of new antimicrobial agents with selective toxicity. Targeting this enzyme could offer a novel mechanism of action against Mycobacterium tuberculosis.
As part of a broader effort to elucidate the mechanisms of action for novel anti-tubercular agents, in silico studies were performed on a series of 1,2,3-trisubstituted indolizine derivatives. nih.gov The molecular docking analysis from this research identified anthranilate phosphoribosyltransferase as another potential molecular target for these this compound analogues, alongside InhA. nih.govresearchgate.net
The computational findings suggest that this class of indolizines may possess multi-targeting capabilities, potentially interacting with both the mycolic acid and tryptophan biosynthesis pathways. The compounds that demonstrated whole-cell activity against Mtb, as detailed in the previous section (Table 2), are the same ones implicated in targeting AnPRT through these in silico models. nih.gov This dual-target potential makes these indolizine scaffolds promising candidates for further development in the fight against drug-sensitive and drug-resistant tuberculosis. nih.gov
Electrochemical Studies and Redox Behavior of Ethyl Indolizine 1 Carboxylate
Cyclic Voltammetry (CV) for Characterizing Redox Processes
Cyclic voltammetry (CV) has been instrumental in characterizing the redox behavior of ethyl indolizine-1-carboxylate derivatives. Studies involving derivatives such as ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate have revealed multiple anodic and cathodic processes. For instance, in acetonitrile with tetrabutylammonium tetraborofluorate as the supporting electrolyte, the cyclic voltammograms of these compounds, recorded at a glassy carbon electrode, show distinct oxidation and reduction peaks.
The electrochemical behavior of indolizine (B1195054) derivatives, including esters, has been investigated to understand the mechanism of their antioxidant properties. The CV data obtained are sensitive to the substituents, which helps in characterizing the primary oxidation processes. For some indolizine derivatives, a one-electron reversible oxidation is observed, followed by a less defined one-electron irreversible oxidation at higher potentials. researchgate.netresearchgate.net The stability of the resulting radical cations is largely determined by the substituents on the pyrrole (B145914) ring of the indolizine system.
A study on ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate identified two anodic peaks (1a and 2a) and three cathodic peaks (1c - 3c) in its cyclic voltammogram. The faradaic nature of these processes was confirmed by the linear relationship between peak currents and the concentration of the compound, indicating that they are not associated with adsorption phenomena.
Table 1: Electrochemical Data from Cyclic Voltammetry of Ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate
| Peak | Potential (V) | Characteristics |
| 1a | ~0.8 | Anodic, well-defined |
| 2a | ~1.2 | Anodic, less-defined |
| 1c | ~0.7 | Cathodic, well-defined |
| 2c | ~0.2 | Cathodic, broad |
| 3c | ~-1.8 | Cathodic, well-defined |
Note: The potential values are approximate and depend on the specific experimental conditions.
Differential Pulse Voltammetry (DPV) for Sensitive Electrochemical Analysis
Differential pulse voltammetry (DPV) is a highly sensitive technique used for electrochemical measurements that can minimize the effect of charging current, thus achieving high sensitivity. wikipedia.org This method has been applied to the study of this compound derivatives to obtain more detailed information about their redox processes. DPV measurements can be used to investigate the redox properties of chemicals at very low concentrations. wikipedia.org
In the DPV analysis of ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate, the voltammograms confirmed the presence of the same redox processes observed in cyclic voltammetry. The DPV curves for ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate also showed two anodic and three cathodic peaks, providing further evidence for the multi-step redox mechanism of this compound. The experiments were conducted using a glassy carbon disk as the working electrode in a three-compartment cell.
Mechanistic Insights into Oxidation and Reduction Pathways of Indolizine-1-carboxylates
The electrochemical oxidation of indolizine derivatives is believed to proceed via an electron transfer mechanism. researchgate.netresearchgate.net Indolizines are π-rich systems that can be readily oxidized to form radical cations. The stability and subsequent reactions of these radical cations are influenced by the substituents present on the indolizine core. For instance, when all hydrogen atoms on the five-membered ring are replaced by alkyl or aryl groups, the resulting radical cations and dications of 3,3´-biindolizines are quite stable.
The oxidation process for some indolizine derivatives involves a one-electron reversible step, followed by a further irreversible one-electron oxidation at more positive potentials. researchgate.netresearchgate.net In contrast, indolizines with a hydrogen atom at the C-1 position typically exhibit only a one-electron irreversible oxidation. researchgate.netresearchgate.net Bulk electrochemical oxidation of indolizines with an oxygen atom at the C-1 position can yield oxoindolizinium salts, while those with a hydrogen atom at C-1 can lead to the formation of 1,1′ dimers. researchgate.netresearchgate.net
A proposed mechanism for the electrochemical difunctionalization of indolizines suggests that the reaction is initiated by the oxidation of the indolizine at the anode to form a radical cation intermediate. rsc.org This is followed by a nucleophilic attack and subsequent oxidation and deprotonation steps. rsc.org
Correlation of Substituent Effects with Electrochemical Parameters
The electrochemical parameters of indolizine-1-carboxylates are significantly influenced by the nature of the substituents on the indolizine ring. researchgate.netresearchgate.net The oxidation potentials are sensitive to the identities of the substituents at the C-1, C-2, and C-7 positions. researchgate.netresearchgate.net
A comparison of the electrochemical behavior of ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate demonstrated the effect of the functional groups at the C-3 position. These differences in functional groups lead to variations in the electrochemical parameters of the compounds.
Furthermore, a correlation has been established between the standard potential (E°) values and the Hammett substituent parameters. researchgate.netresearchgate.net As anticipated, electron-donating substituents lead to lower E° values, making the compound easier to oxidize. researchgate.netresearchgate.net Conversely, electron-withdrawing substituents result in higher E° values, making oxidation more difficult. researchgate.netresearchgate.net This relationship highlights the electronic influence of substituents on the redox properties of the indolizine core.
Future Research Directions and Translational Perspectives for Ethyl Indolizine 1 Carboxylate
Development of Novel and More Efficient Synthetic Methodologies
While classical methods such as the Chichibabin reaction and 1,3-dipolar cycloadditions have been instrumental in the synthesis of the indolizine (B1195054) core, future research will prioritize the development of more efficient, sustainable, and modular synthetic strategies. nih.govtandfonline.com The goal is to facilitate the rapid generation of diverse chemical libraries for extensive screening and optimization.
Key future directions include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has already been shown to produce novel ethyl 3-substituted-7-methylindolizine-1-carboxylates in a one-pot method, significantly reducing reaction times. conicet.gov.ar Future work should expand the application of MAOS to a wider range of substrates to enhance efficiency and yields.
Metal-Free Catalysis: Developing synthetic routes that avoid heavy metal catalysts is a crucial goal for green chemistry. An acid-catalyzed, two-component reaction has been reported for preparing fluorescent indolizines under metal-free conditions, offering a pathway to reduce environmental impact and simplify purification processes. figshare.com
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. Adapting existing multi-step syntheses of ethyl indolizine-1-carboxylate derivatives to flow chemistry platforms could streamline production for preclinical and clinical development.
Modular and One-Pot Reactions: Strategies that combine multiple synthetic steps into a single operation, such as the one-pot synthesis of 7-(Trifluoromethyl) substituted indolizines, are highly valuable. nih.gov Future efforts should focus on creating new modular reactions that allow for the systematic and independent variation of substituents at different positions of the indolizine ring to fine-tune biological activity or photophysical properties. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | One-pot reaction, rapid heating | Reduced reaction times, improved yields | conicet.gov.ar |
| 1,3-Dipolar Cycloaddition | Reaction of pyridinium (B92312) ylides with alkynes | High versatility, access to diverse derivatives | tandfonline.commalariaworld.orgnih.govnih.gov |
| Metal-Free Catalysis | Acid-catalyzed two-component reaction | Environmentally friendly, simplified purification | figshare.com |
| Modular Synthesis | Regioselective conjugate addition followed by cyclization | Rapid evaluation of structure-activity relationships (SAR) | nih.gov |
Advanced Computational Approaches for Precise Structure-Activity Relationship Refinement and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery. For the this compound scaffold, in silico methods are critical for understanding complex structure-activity relationships (SAR), predicting pharmacokinetic properties, and guiding the rational design of next-generation therapeutic agents.
Future research leveraging computational approaches should include:
Molecular Docking and Dynamics: These techniques have been successfully used to identify the binding modes of indolizine derivatives with targets like COX-2, tubulin, and larval acetylcholinesterase (AChE). nih.govtandfonline.comnih.gov Future studies should employ more rigorous methods, such as free energy perturbation (FEP) calculations and extended molecular dynamics (MD) simulations, to more accurately predict binding affinities and rationalize the activity of specific analogues.
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can predict the potency of novel, unsynthesized compounds. Developing robust 3D-QSAR models for various activities (e.g., anticancer, anti-inflammatory) will accelerate the identification of lead candidates.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for de-risking drug candidates early in the discovery pipeline. Studies have already used these tools to predict good oral bioavailability and low toxicity for active compounds. nih.govnih.gov Future work should integrate machine learning algorithms trained on larger datasets to improve the accuracy of these predictions.
| Research Area | Computational Method | Biological Target/Application | Key Findings and Future Directions | Reference(s) |
|---|---|---|---|---|
| Anti-inflammatory | Molecular Docking | COX-2, TNF-α, IL-6 | Identified high binding affinity; future work can refine selectivity. | nih.gov |
| Larvicidal | Molecular Docking, MD Simulations | Acetylcholinesterase (AChE), Sterol Carrier Protein-2 (SCP-2) | Predicted dual-target inhibition; requires experimental validation. | tandfonline.com |
| Anticancer | Molecular Docking, ADMET Prediction | Tubulin (Colchicine-binding site) | Revealed favorable binding energies and drug-like properties. | nih.gov |
| Antitubercular | In Silico Docking | Enoyl-acyl carrier protein reductase (InhA) | Identified InhA as a potential molecular target. | researchgate.net |
Discovery of Undiscovered Biological Targets and Novel Therapeutic Applications
The this compound core is a privileged scaffold, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, larvicidal, and antitubercular activities. researchgate.netresearchgate.netnih.gov This proven biological versatility suggests that the therapeutic potential of this compound class is far from fully explored.
Future research should be directed towards:
High-Throughput Screening (HTS): Screening existing and newly synthesized indolizine libraries against large panels of biological targets (e.g., kinases, GPCRs, ion channels) could uncover entirely new mechanisms of action and therapeutic applications.
Phenotypic Screening: Cell-based phenotypic screens can identify compounds that induce a desired physiological outcome without prior knowledge of the specific molecular target. This approach could reveal novel applications for indolizine derivatives in complex diseases like neurodegeneration or metabolic disorders.
Mechanism of Action (MoA) Studies: For compounds with known activity, detailed MoA studies are needed. For instance, while certain derivatives are known to inhibit cancer cell growth, the precise downstream signaling pathways affected are often not fully elucidated. nih.govnih.gov Uncovering these pathways can reveal new targets and opportunities for combination therapies.
Exploration of New Therapeutic Areas: Based on the structural similarity to indole (B1671886), which is present in many CNS-active drugs, the indolizine scaffold is a promising candidate for neurological and psychiatric disorders. researchgate.net Furthermore, the anti-inflammatory properties suggest potential applications in autoimmune diseases. nih.gov
| Therapeutic Area | Identified Biological Target(s) | Representative Research Finding | Future Outlook | Reference(s) |
|---|---|---|---|---|
| Anticancer | Tubulin | Compounds showed cytotoxic effects against lung and glioblastoma cell lines. | Exploring efficacy against drug-resistant cancers; combination therapies. | nih.gov |
| Anti-inflammatory | COX-2, TNF-α, IL-6 | Derivatives significantly reduced levels of pro-inflammatory mediators. | Development of selective inhibitors for chronic inflammatory diseases. | nih.gov |
| Larvicidal | Acetylcholinesterase (AChE) | Analogues displayed notable mortality rates against Anopheles arabiensis larvae. | Optimization for potency and environmental safety as vector control agents. | tandfonline.commalariaworld.orgnih.gov |
| Antitubercular | Enoyl-acyl carrier protein reductase (InhA) | Indolizine analogues designed to inhibit mycobacterial InhA. | Lead optimization to combat multi-drug-resistant tuberculosis strains. | researchgate.net |
| Antidiabetic | (Metformin Prodrug) | Indolizine-metformin prodrugs showed significant reduction in blood glucose. | Designing novel prodrugs to enhance pharmacokinetic profiles of existing drugs. | nih.gov |
Integration of this compound into Material Science and Advanced Technologies (e.g., Fluorescent Markers, Biosensors)
The rigid, planar structure and extended π-conjugated system of the indolizine ring endow many of its derivatives with unique photophysical properties, making them highly attractive for applications in material science. nih.gov The inherent fluorescence of the scaffold is a key feature that can be tuned by chemical modification. nih.govrsc.org
Promising avenues for future research include:
Development of Novel Biosensors: Indolizine derivatives have already been fashioned into fluorescent sensors for pH, sulfite, and volatile organic compounds (VOCs). nih.govmdpi.orgrsc.org Future work should focus on creating highly selective and sensitive sensors for clinically relevant biomarkers (e.g., glucose, specific enzymes, or metal ions) by incorporating specific recognition moieties onto the indolizine core. ajou.ac.kr
Advanced Bioimaging Probes: The tunable emission wavelengths, large Stokes shifts, and high quantum yields (reaching up to 92% in some cases) make indolizines excellent candidates for fluorescent probes in cellular imaging. rsc.org Research should target the development of probes that can localize to specific organelles or respond to changes in the cellular microenvironment.
Organic Electronics: Highly fluorescent indolizines are potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The discovery of aggregation-induced emission (AIE) properties in some derivatives opens the door to applications in solid-state lighting and displays. acs.org Future work will involve synthesizing and characterizing indolizines with tailored electronic properties for integration into such devices.
Smart Materials: The development of "Kaleidoscopic Indolizine" (KIz) fluorescent sensor arrays that produce unique response patterns for different analytes represents a significant step towards smart sensing technologies. ajou.ac.kr Integrating these arrays with machine learning algorithms for pattern recognition could lead to powerful, user-friendly diagnostic tools. ajou.ac.kr
| Application Area | Underlying Principle | Key Photophysical Properties / Findings | Future Research Focus | Reference(s) |
|---|---|---|---|---|
| pH Sensors | Intramolecular Charge Transfer (ICT) | Emission wavelength shifts in response to protonation/deprotonation. | Development of ratiometric probes for quantitative intracellular pH mapping. | nih.govnih.gov |
| VOC Detection | Host-Guest Chemistry | Indolizine fluorophore attached to a β-cyclodextrin host cavity. | Creating sensor arrays for detecting complex mixtures of VOCs ("electronic nose"). | mdpi.org |
| Analyte Probes (e.g., Sulfite) | Turn-on Fluorescence | Specific chemical reaction with analyte induces a strong fluorescent signal. | Designing probes for other biologically important small molecules and ions. | rsc.org |
| Organic Electronics | Electroluminescence / AIE | Strong fluorescence in the blue-green region; high quantum yields. | Synthesis of materials with improved charge transport and stability for OLEDs. | researchgate.netacs.org |
| Sensor Arrays | Pattern Recognition | A library of different indolizine fluorophores gives a unique "fingerprint" for each analyte. | Integration with mobile devices and machine learning for point-of-care diagnostics. | ajou.ac.kr |
Q & A
Q. What are the common synthetic routes for ethyl indolizine-1-carboxylate derivatives?
this compound derivatives are typically synthesized via cyclization reactions involving pyridinium salts and electron-deficient alkynes. For example, a general protocol involves reacting 4-acetyl-1-[2-(4-substituted phenyl)-2-oxoethyl]pyridinium bromide with substituted ethyl propiolate in dry dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Modifications in substituents (e.g., benzoyl, methoxy, or halogen groups) are achieved by varying the starting materials, enabling structural diversity. Reaction optimization often focuses on solvent choice, stoichiometry, and reaction time to improve yields.
Q. How are this compound derivatives characterized for purity and structural identity?
Characterization involves a combination of analytical techniques:
- Melting points (determined via open capillary method) to assess purity .
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent positions and core structure .
- Mass spectrometry (ESI) to verify molecular ion peaks (e.g., m/z = 398 [M+H]⁺ for a 4-fluorobenzoyl derivative) .
- Elemental analysis (CHN) to validate empirical formulas (e.g., C₁₉H₁₅N₃O₇) .
- cLogP calculations (via ChemDraw) to predict lipophilicity for drug-likeness studies .
Advanced Research Questions
Q. How do researchers statistically compare the inhibitory activities (IC₅₀) of this compound analogs against target enzymes?
IC₅₀ values are analyzed using one-way ANOVA to assess the main effect of treatment (e.g., substituent variations) on enzyme inhibition. Post hoc Bonferroni tests correct for Type I errors when comparing multiple analogs (e.g., ethyl 7-methoxy-3-(substituted benzoyl)-2-substituted derivatives 2a–i ). Data are rank-transformed to meet ANOVA assumptions, and significance is set at p < 0.05. For example, analogs with 4-CN substituents showed significantly lower IC₅₀ (6.56 µM) compared to methyl-substituted derivatives (7.24 µM) against COX-2 .
Q. What methodologies are employed to resolve contradictions in biological activity data across derivatives?
Contradictions (e.g., inconsistent IC₅₀ values in similar analogs) are addressed by:
- Replicating assays under standardized conditions (enzyme-linked immunosorbent assay kits with triplicate measurements) .
- Computational validation : Molecular docking studies (e.g., using AutoDock Vina) identify binding affinity variations caused by substituent steric or electronic effects .
- Meta-analysis of substituent trends (e.g., electron-withdrawing groups enhancing COX-2 inhibition) to reconcile outliers .
Q. How can molecular docking studies be integrated with experimental IC₅₀ data to elucidate the mechanism of action?
Docking simulations map the interaction of derivatives with enzyme active sites (e.g., COX-2 or mycobacterial InhA). For instance, ethyl 7-methoxy-3-(4-CN-benzoyl)indolizine-1-carboxylate showed strong hydrogen bonding with Arg120 and Tyr355 residues in COX-2, correlating with its low IC₅₀ (6.56 µM). This synergy validates the derivative's mechanism as a competitive inhibitor .
Q. How do substituents at specific positions influence the COX-2 inhibitory potency of these derivatives?
Substituent effects are systematically evaluated using structure-activity relationship (SAR) studies:
- Position 3 : Electron-withdrawing groups (e.g., 4-CN, 4-Br) enhance potency by stabilizing enzyme interactions (IC₅₀ = 6.56–7.24 µM) .
- Position 7 : Methoxy or acetyl groups improve solubility and bioavailability without compromising activity .
- Position 2 : Methyl substitutions reduce steric hindrance, optimizing binding pocket fit .
Q. What strategies ensure reproducibility of synthetic protocols across laboratories?
Reproducibility is ensured by:
- Detailed experimental reporting : Including solvent purity, temperature control, and catalyst equivalents (e.g., 1:1 K₂CO₃ ratio) .
- Supplementary data : Providing NMR spectra, chromatograms, and crystallographic data (e.g., CCDC deposition numbers) for peer validation .
- Cross-lab validation : Independent replication studies, as seen in anti-tubercular activity assays for 7-acetyl derivatives .
Data Presentation Guidelines
- Tables : Report IC₅₀ values with standard deviations and statistical annotations (e.g., superscript letters in Table 2 of ).
- Figures : Use docking poses superimposed on enzyme structures to visualize binding modes .
- Crystallography : Include unit cell parameters and refinement statistics (e.g., R factors) for structural derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
